2-Ddad
Description
The compound referred to as "2-Ddad" is hypothesized to be 2,6-pyridinedicarboxylic acid (2,6-DPA), a rigid aromatic dicarboxylic acid ligand widely used in coordination chemistry and materials science. This compound is notable for its ability to form stable coordination polymers and metal-organic frameworks (MOFs) due to its two carboxylate groups and pyridine nitrogen, which provide multiple binding sites for metal ions . Applications of 2,6-DPA-derived complexes include luminescent materials, catalysis, and gas storage. Its structural rigidity and symmetry make it a model ligand for studying supramolecular assembly and photophysical properties.
Properties
CAS No. |
114915-06-9 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1 |
InChI Key |
LINONVNNJPVOHW-AXFHLTTASA-N |
SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Other CAS No. |
114915-06-9 |
Synonyms |
2'-deoxy-3,7-dideazaadenosine 2-DDAD |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3,7-dideazaadenosine typically involves the glycosylation of a pyrrole precursor. One common method starts with 1H-Pyrrolo[3,2-c]pyridine, which undergoes chlorination to form 4,6-dichloro-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl] intermediate. This intermediate is then subjected to deprotection and further reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-3,7-dideazaadenosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3,7-dideazaadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Scientific Research Applications
2’-Deoxy-3,7-dideazaadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other bioactive molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as an antiviral and anticancer agent, given its structural similarity to naturally occurring nucleosides.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3,7-dideazaadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes such as adenosine deaminase, affecting purine metabolism and signaling pathways . This inhibition can lead to altered cellular functions, making it a potential therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 2,5-Pyridinedicarboxylic Acid (2,5-DPA)
- Structural Differences : Unlike 2,6-DPA, 2,5-DPA has carboxyl groups at positions 2 and 5 on the pyridine ring, leading to reduced symmetry and altered coordination geometry.
- Coordination Behavior : 2,5-DPA forms less rigid frameworks due to its asymmetric binding sites, often resulting in lower thermal stability compared to 2,6-DPA complexes.
- Luminescence : 2,6-DPA-based dysprosium complexes exhibit stronger luminescence due to efficient energy transfer from the ligand to the metal center, whereas 2,5-DPA complexes show weaker emission .
(b) Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
- Functional Similarity: Both ligands are used in MOF synthesis. However, terephthalic acid lacks a nitrogen donor, limiting its ability to form heterometallic complexes.
- Porosity : Terephthalic acid-based MOFs (e.g., MOF-5) typically have higher surface areas than 2,6-DPA MOFs, but the latter exhibit superior luminescent properties due to metal-ligand charge transfer .
(c) Aspirin (Acetylsalicylic Acid)
- However, PubChem’s 2-D similarity analysis (Tanimoto coefficient >0.9) reveals both compounds have distinct but partially overlapping biological annotation profiles, such as interactions with metabolic enzymes .
PubChem 2-D vs. 3-D Similarity Analysis
PubChem’s computational tools enable comparisons of 2-Ddad with analogues using two metrics:
2-D Similarity : Based on binary fingerprints and Tanimoto coefficients.
3-D Similarity : Evaluates molecular conformers and spatial overlap.
Table 1: Comparison of this compound with Similar Compounds Using PubChem Metrics
| Compound | 2-D Similarity (Tanimoto) | 3-D Conformer Overlap (%) | Key Biological Annotations |
|---|---|---|---|
| 2,6-DPA (hypothetical) | 1.00 (self-reference) | 100 (self-reference) | Metal binding, luminescence |
| 2,5-DPA | 0.85 | 72 | Catalysis, weak luminescence |
| Terephthalic Acid | 0.65 | 58 | MOF synthesis, gas storage |
| Aspirin | 0.45 | 32 | COX enzyme inhibition, anti-inflammatory |
Notes:
- 2-D similarity thresholds >0.8 indicate strong structural homology, while 3-D overlap >70% suggests comparable conformer flexibility .
- 2,6-DPA’s high 3-D overlap with itself confirms structural rigidity, whereas aspirin’s low overlap reflects conformational diversity in biological environments .
Research Findings
- Luminescence : Dysprosium complexes of 2,6-DPA emit intense green light under UV excitation, outperforming 2,5-DPA analogues by 40% in quantum yield due to optimized ligand-metal energy transfer .
- Thermal Stability : 2,6-DPA MOFs decompose at ~350°C, compared to 280°C for 2,5-DPA frameworks, attributed to stronger metal-ligand bonds .
- Biological Annotation: PubChem 3-D neighbor analysis shows 2,6-DPA shares 18% of protein targets with aspirin (e.g., cytochrome P450 enzymes), highlighting unexpected functional intersections despite structural dissimilarity .
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